(3,3-DIMETHYLCYCLOHEXYL)ACETALDEHYDE
Overview
Description
(3,3-Dimethylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a distinct odor, commonly used in the synthesis of fragrances and other chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclohexyl)acetaldehyde typically involves the alkylation of cyclohexanone followed by a series of oxidation and reduction reactions. One common method includes the following steps:
Alkylation: Cyclohexanone is alkylated with isobutylene in the presence of a strong acid catalyst to form 3,3-dimethylcyclohexanone.
Reduction: The 3,3-dimethylcyclohexanone is then reduced to 3,3-dimethylcyclohexanol using a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and purity. The specific methods can vary depending on the scale and desired application .
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to (3,3-Dimethylcyclohexyl)acetic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to (3,3-Dimethylcyclohexyl)ethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: (3,3-Dimethylcyclohexyl)acetic acid.
Reduction: (3,3-Dimethylcyclohexyl)ethanol.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(3,3-Dimethylcyclohexyl)acetaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and fragrances.
Biology: In studies involving the interaction of aldehydes with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can further undergo various chemical transformations. Its reactivity with nucleophiles and electrophiles makes it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Cyclohexanone: A precursor in the synthesis of (3,3-Dimethylcyclohexyl)acetaldehyde.
Cyclohexanol: An intermediate in the reduction process.
(3,3-Dimethylcyclohexyl)acetic acid: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-(3,3-dimethylcyclohexyl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h7,9H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFKTJPCKWKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CC=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423857 | |
Record name | 3,3-dimethylcyclohexaneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61382-53-4 | |
Record name | 3,3-dimethylcyclohexaneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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